Superior Degradation Potency in ER+ Breast Cancer Cells: ERD-308 vs. Fulvestrant
ERD-308 demonstrates significantly higher potency in degrading ERα compared to the FDA-approved SERD, fulvestrant. In MCF-7 cells, ERD-308 achieved a DC50 of 0.17 nM, whereas fulvestrant's degradation potency is notably less, with ERD-308 inducing more complete ER degradation [1]. This data is a direct head-to-head comparison within the same study.
| Evidence Dimension | ERα Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 0.17 nM (MCF-7 cells), 0.43 nM (T47D cells); >95% degradation at 5 nM |
| Comparator Or Baseline | Fulvestrant (DC50 not specified, but ERD-308 induced more complete ER degradation) |
| Quantified Difference | ERD-308 achieves more complete ER degradation at lower concentrations compared to fulvestrant. |
| Conditions | MCF-7 and T47D ER+ breast cancer cell lines, 4h treatment, Western blot analysis. |
Why This Matters
For researchers requiring robust and near-complete elimination of ERα to study downstream signaling or drug resistance mechanisms, ERD-308's superior potency and maximal degradation provide a more effective tool compared to traditional SERDs.
- [1] Hu, J., Hu, B., Wang, M., Xu, F., Miao, B., Yang, C. Y., ... & Wang, S. (2019). Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). Journal of Medicinal Chemistry, 62(3), 1420-1442. DOI: 10.1021/acs.jmedchem.8b01572 View Source
